N,N-dimethyl-L-tyrosineN-oxide
CAS No.:
Cat. No.: VC17157857
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 1-hydroxy-3-(4-hydroxyphenyl)-N,N-dimethyl-1-oxopropan-2-amine oxide |
| Standard InChI | InChI=1S/C11H15NO4/c1-12(2,16)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | DZSFJNJBBQOTGD-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C(CC1=CC=C(C=C1)O)C(=O)O)[O-] |
Introduction
Chemical Identity and Structural Features
N,N-Dimethyl-L-tyrosine N-oxide is systematically named 1-hydroxy-3-(4-hydroxyphenyl)-N,N-dimethyl-1-oxopropan-2-amine oxide, reflecting its unique substitutions. The compound retains the tyrosine backbone—a phenyl group para-substituted with a hydroxyl group and an aliphatic side chain—but incorporates dimethylation at the amine group and oxidation to form an N-oxide. Key identifiers include:
The N-oxide group introduces a polar, zwitterionic character, while the dimethyl substitution reduces basicity compared to unmodified tyrosine. These modifications likely influence solubility, stability, and interaction with biological targets.
Synthesis and Optimization
Primary Synthetic Route
The most cited method for synthesizing N,N-dimethyl-L-tyrosine N-oxide involves the oxidation of N,N-dimethyl-L-tyrosine using a mixture of hydrogen peroxide () and acetic acid () under aqueous conditions. This approach mirrors general strategies for N-oxide formation in tertiary amines, where peroxides act as oxidizing agents. The reaction proceeds via nucleophilic attack of the amine lone pair on the electrophilic oxygen of , followed by proton transfer and dehydration.
Reported yields for this method vary, with industrial sources citing 72.4% and 97.0% under optimized conditions . The disparity highlights the sensitivity of the reaction to parameters such as:
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Oxidant concentration: Excess may lead to over-oxidation.
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Temperature: Elevated temperatures accelerate oxidation but risk decomposition.
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Catalysts: Acidic conditions (via ) stabilize intermediates and enhance reaction efficiency.
Table 1: Comparative Synthesis Data
| Method | Starting Material | Yield | Conditions | Reference |
|---|---|---|---|---|
| oxidation | N,N-dimethyl-L-tyrosine | 72.4–97.0% | Aqueous, room temperature | |
| Trifluoroacetylation | L-tyrosine methyl ester | 92–93% | , pyridine, reflux |
Physicochemical and Analytical Characterization
Stability and Reactivity
The N-oxide group confers heightened polarity, improving aqueous solubility but potentially reducing stability under acidic or reducing conditions. Comparative studies of N-oxides suggest susceptibility to:
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Thermal decomposition: Above 100°C, N-oxides may revert to parent amines or form nitrones.
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Reductive cleavage: Agents like can reduce N-oxides to tertiary amines.
Research Applications and Biological Implications
While explicit studies on N,N-dimethyl-L-tyrosine N-oxide are scarce, its structural analogs play roles in:
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Peptide synthesis: Modified tyrosines serve as protected intermediates in solid-phase peptide synthesis (SPPS) .
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Drug design: N-Oxidation alters pharmacokinetics by modulating lipophilicity and metabolic stability.
Hypothetically, the dimethyl and N-oxide groups could:
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Enhance blood-brain barrier penetration via increased polarity.
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Reduce receptor binding affinity by sterically hindering interactions.
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: Achieving >95% yield consistently requires finer control of oxidation conditions.
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Biological profiling: No in vitro or in vivo data are available to assess toxicity or therapeutic potential.
Proposed research priorities:
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Mechanistic studies to elucidate degradation pathways under physiological conditions.
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Structure-activity relationship (SAR) analyses comparing N-oxide and non-oxidized derivatives.
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